N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide
Description
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
CAS No. |
915778-07-3 |
|---|---|
Molecular Formula |
C19H14ClN3O |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(1-chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3O/c1-11-10-21-18(20)16-14-9-13(7-8-15(14)23-17(11)16)22-19(24)12-5-3-2-4-6-12/h2-10,23H,1H3,(H,22,24) |
InChI Key |
RCSUROFMPDIDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated and further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, temperatures, and catalysts .
Chemical Reactions Analysis
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. Studies suggest that N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide may act through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a study highlighted the efficacy of similar compounds in targeting specific signaling pathways involved in tumor growth .
Neuroprotective Effects
Recent investigations into hydrogenated pyrido[4,3-b]indoles have revealed their potential as neuroprotective agents. The structural similarities with this compound suggest that it may also possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
The compound's unique structure allows for interactions with microbial targets, which could lead to antimicrobial activity. Preliminary studies have shown that related compounds exhibit significant activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .
Pharmacological Research
This compound has been explored for its pharmacological effects beyond anticancer and antimicrobial activities.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The inhibition of these enzymes can disrupt cancer cell signaling pathways, providing a therapeutic avenue for treatment .
Drug Delivery Systems
The compound's lipophilicity and structural characteristics make it suitable for incorporation into drug delivery systems. Its ability to traverse cellular membranes could enhance the bioavailability of co-administered drugs .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science.
Organic Electronics
The unique electronic properties of the compound suggest its applicability in organic electronics. Its ability to conduct electricity could be harnessed in the development of organic semiconductors or photovoltaic devices .
Coatings and Polymers
Due to its chemical stability and reactivity, this compound can be utilized in creating specialized coatings and polymers that require specific thermal or mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with potential therapeutic applications.
Biological Activity
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide, with CAS number 915778-07-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C₁₉H₁₄ClN₃O
- Molecular Weight : 335.79 g/mol
- Structure : The compound features a pyridoindole core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease pathways, such as kinases and polymerases. This inhibition can disrupt cellular processes essential for the proliferation of cancer cells or pathogens .
- Antiviral Activity : Research indicates that heterocyclic compounds like this one may possess antiviral properties by interfering with viral replication processes. For instance, derivatives within the same chemical family have shown significant inhibitory effects on viral polymerases .
- Neuroprotective Effects : Some studies have suggested that pyridoindole derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antiviral (HCV NS5B) | IC₅₀ = 32.2 μM | |
| Anticancer (Hsp90 Inhibitor) | Promising therapeutic agent | |
| Neuroprotective | Potential candidate for treatment |
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of heterocyclic compounds found that derivatives similar to this compound significantly inhibited the activity of HCV NS5B polymerase. The compound's IC₅₀ value was reported at 32.2 μM, indicating a strong potential for development as an antiviral agent .
Case Study 2: Neuroprotective Properties
In another investigation, derivatives of pyridoindoles were synthesized and evaluated for neuroprotective effects. The results suggested that certain modifications to the pyridoindole structure enhanced neuroprotection in cellular models of neurodegeneration . This highlights the importance of structural diversity in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
